molecular formula C22H23N3O2S B2780174 (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 370856-30-7

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2780174
CAS No.: 370856-30-7
M. Wt: 393.51
InChI Key: GOKDLZXVJRWXTO-CAPFRKAQSA-N
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Description

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Biological Activity

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H22N2O1S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This structure includes an ethoxy group and a phenylpiperazine moiety, both of which contribute to its biological activity.

Overview

Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : A study conducted on similar thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural similarities showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, which are critical in the apoptotic pathway .

Data Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4iMCF-72.32Apoptosis via Bax/Bcl-2 modulation
4eHepG25.36Apoptosis via caspase activation
(E)-5...MCF-7/HepG2TBDTBD

Overview

Thiazole derivatives have also been studied for their antimicrobial properties against various pathogens.

Research Findings

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)
4bK. pneumoniae62.5
4cE. coli<31.25
(E)-5...VariousTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure:

  • Ethoxy Group Positioning : Variations in the position of the ethoxy group have been shown to affect cytotoxicity dramatically, with ortho-substituted variants displaying enhanced activity compared to para-substituted ones .
  • Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining the compound's bioactivity, as it facilitates interactions with biological targets .

Properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKDLZXVJRWXTO-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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